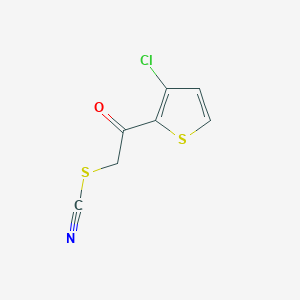
2-(acetylamino)-N~1~-(2-methoxybenzyl)-N~3~-(4-methoxyphenyl)malonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(acetylamino)-N~1~-(2-methoxybenzyl)-N~3~-(4-methoxyphenyl)malonamide is a useful research compound. Its molecular formula is C20H23N3O5 and its molecular weight is 385.42. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Analytical Characterization
N-Benzylphenethylamines, including compounds similar to 2-(acetylamino)-N
1-(2-methoxybenzyl)-N3-(4-methoxyphenyl)malonamide, are researched for their metabolic pathways in different species, such as rats and humans. This research helps understand the metabolism of novel substances like NBOMes, aiding in pharmacokinetic studies (Šuláková et al., 2021).Analytical techniques, like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), are developed for identifying and quantifying compounds structurally related to 2-(acetylamino)-N
1-(2-methoxybenzyl)-N3-(4-methoxyphenyl)malonamide in biological samples. These methods are crucial for toxicology studies and drug testing (Poklis et al., 2014).Research on the analytical characterization of hallucinogenic N-(2-methoxy)benzyl derivatives of phenethylamine drugs, which are chemically similar to the compound , is conducted to understand their properties and effects. This includes techniques like gas chromatography and liquid chromatography-electrospray ionization-quadrupole time of flight mass spectrometry (Zuba & Sekuła, 2013).
Synthetic Methodologies and Chemical Properties
Studies focus on the preparation and synthesis of secondary amines from primary amines using compounds structurally similar to 2-(acetylamino)-N
1-(2-methoxybenzyl)-N3-(4-methoxyphenyl)malonamide. This research is vital for developing new synthetic routes in organic chemistry (Kurosawa et al., 2003).The study of reactions and structural elucidation of compounds with similarities to the target compound helps in understanding chemical properties and potential applications in various fields, including medicinal chemistry (El Massry et al., 2012).
Potential Therapeutic Applications
Research into the pharmacological properties of substituted N-benzylphenethylamines, which share structural features with the compound , explores their potential as therapeutic agents. This includes studying their mechanisms of action and effects on various biological receptors (Eshleman et al., 2018).
The synthesis and investigation of novel heterocyclic compounds derived from similar structures are conducted to evaluate their potential as enzyme inhibitors, which could be beneficial in treating diseases like diabetes and obesity (Bekircan et al., 2015).
Properties
IUPAC Name |
2-acetamido-N-(4-methoxyphenyl)-N'-[(2-methoxyphenyl)methyl]propanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-13(24)22-18(20(26)23-15-8-10-16(27-2)11-9-15)19(25)21-12-14-6-4-5-7-17(14)28-3/h4-11,18H,12H2,1-3H3,(H,21,25)(H,22,24)(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSBKKGPIGIFQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)NCC1=CC=CC=C1OC)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Chlorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2409836.png)
![Methyl 4-{2-[(2-chlorobenzyl)amino]-2-oxoethoxy}-6-methylquinoline-2-carboxylate](/img/structure/B2409837.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2409839.png)
![6-Benzyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid](/img/structure/B2409840.png)
![6-isobutyl-3-{[4-(2-pyrimidinyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2409842.png)

![4-p-Tolyl-5-(3,4,5-trimethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2409846.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2409847.png)
![tert-Butyl (4aS,7aS)-6-(hydroxymethyl)hexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B2409848.png)



